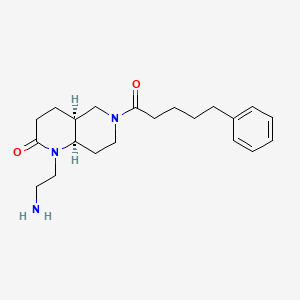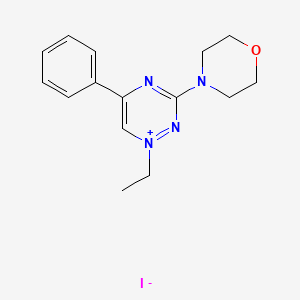![molecular formula C22H24N2O4 B5272778 N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide](/img/structure/B5272778.png)
N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a morpholine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with morpholine to form an intermediate, which is then reacted with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-1-(2-Methoxyphenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide
- (Z)-N-(4-Methoxyphenyl)-1-phenylmethanimine
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and morpholine ring contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-16-3-7-18(8-4-16)21(25)23-20(22(26)24-11-13-28-14-12-24)15-17-5-9-19(27-2)10-6-17/h3-10,15H,11-14H2,1-2H3,(H,23,25)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNCDSCUTUXZRV-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[4-(butan-2-yloxy)benzylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B5272699.png)
![N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5272701.png)

![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5272718.png)
![8-[3-(2-furyl)-3-phenylpropanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5272722.png)
![2-imino-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5272727.png)
![N-[[5-(4-bromo-2-methylphenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5272734.png)

![2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5272763.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5272771.png)
![(E)-3-(2-chloro-8-methylquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5272780.png)

![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5272806.png)

